molecular formula C7H3FN2O2 B100134 2-Fluoro-5-nitrobenzonitrile CAS No. 17417-09-3

2-Fluoro-5-nitrobenzonitrile

Cat. No.: B100134
CAS No.: 17417-09-3
M. Wt: 166.11 g/mol
InChI Key: YLACBMHBZVYOAP-UHFFFAOYSA-N
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Scientific Research Applications

2-Fluoro-5-nitrobenzonitrile is utilized in various scientific research fields, including:

Safety and Hazards

The compound has several hazard statements: H302 + H312 + H332 - H315 - H319 - H335 . This indicates that it can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-5-nitrobenzonitrile can be synthesized from 2-fluorobenzonitrile through a nitration reaction.

Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the same nitration process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Methyl thioglycolate, appropriate solvents, and catalysts.

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-5-nitrobenzonitrile stands out due to the presence of both fluorine and nitro groups, which provide unique reactivity and stability. The combination of these groups makes it an ideal scaffold for molecular design, allowing for the synthesis of a wide range of derivatives with varying properties .

Properties

IUPAC Name

2-fluoro-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLACBMHBZVYOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334011
Record name 2-Fluoro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17417-09-3
Record name 2-Fluoro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-nitrobenzonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 70% nitric acid and concentrated sulfuric acid (1:1, 30 mL) is added dropwise over 30 min to a solution of 2-fluorobenzonitrile (12.11 g, 0.10 mol) in concentrated sulfuric acid (50 mL), stirred under N2 at 0° C. After a further 3 h at 0° C. the yellow solution is poured onto ice (400 g), and the solid is collected by Buchner filtration, rinsed with water (4×50 mL), and dried in vacuo to give 2-fluoro-5-nitrobenzonitrile (15.43 g, 93%) as a pale yellow crystalline solid. 1H NMR (CDCl3) δ8.56 (1H, dd, J=2.8, 5.5 Hz), 8.51 (1H, ddd, J=2.8, 4.4, 9.1 Hz), 7.44 (1H, dd, J=7.8, 9.0 Hz).
Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 70% nitric acid and concentrated sulfuric acid (1:1, 30 mL) is added dropwise over 30 min to a solution of 2-fluorobenzonitrile (12.11 g, 0.10 mol) in concentrated sulfuric acid (50 mL), stirred under N2 at 0° C. After a further 3h at 0° C. the yellow solution is poured onto ice (400 g), and the solid is collected by Buchner filtration, rinsed with water (4×50 mL), and dried in vacuo to give 2-fluoro-5-nitrobenzonitrile (15.43 g, 93%) as a pale yellow crystalline solid. 1H NMR (CDCl3) δ8.56 (1H, dd, J=2.8, 5.5 Hz), 8.51 (1H, ddd, J=2.8, 4.4, 9.1 Hz), 7.44 (1H, dd, J=7.8, 9.0 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
12.11 g
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reactant
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50 mL
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solvent
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[Compound]
Name
3h
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0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2-fluoro-5-nitrobenzonitrile considered an analogue of 1-fluoro-2,4-dinitrobenzene? What implications does this have on its reactivity?

A1: this compound is considered an analogue of 1-fluoro-2,4-dinitrobenzene because the 2-nitro group in the latter is replaced by a cyano group in the former []. Both compounds share a similar structure with a fluorine atom and a nitro group on a benzene ring. This structural similarity suggests that this compound might exhibit reactivity comparable to 1-fluoro-2,4-dinitrobenzene in reactions involving nucleophilic aromatic substitution. The presence of the electron-withdrawing cyano and nitro groups activates the ring towards nucleophilic attack.

Q2: How does the chemical structure of this compound provide insights into the conformation of its derivatives?

A2: Analysis of proton magnetic resonance (PMR) spectra of N-(2-cyano-4-nitrophenyl) derivatives, synthesized by reacting this compound with various amines and other nitrogen-containing compounds, provides valuable information about their conformation []. By comparing these spectra with those of corresponding N-(2,4-dinitrophenyl) derivatives, researchers found evidence to suggest that the ortho nitro group in the latter derivatives is rotated out of the plane of the aromatic nucleus []. This suggests that the steric hindrance caused by the nitro group in the ortho position influences the molecule's preferred conformation.

Q3: Does the tautomeric form of a catalyst influence its effectiveness in reactions involving this compound?

A3: Research indicates that both lactam and lactim tautomers can effectively catalyze reactions involving this compound []. This conclusion stems from a study investigating the catalytic activity of 3-ethylaminocarbonyl-2(1H)-pyridone (primarily in lactam form) and 3-ethoxycarbonyl-2(1H)-pyridone (existing in both lactim and lactam forms) in the aromatic nucleophilic substitution of fluoride by piperidine in this compound []. Despite their distinct tautomeric preferences, both compounds displayed comparable catalytic efficiencies, implying that the specific tautomeric form might not be the determining factor for catalytic activity in this specific reaction.

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